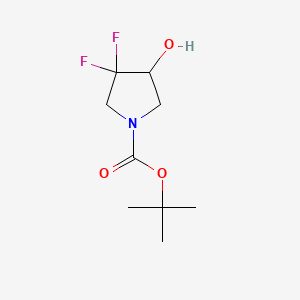

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

Beschreibung

BenchChem offers high-quality Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRJRMARSARGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501137067 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501137067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434141-81-7 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501137067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of fluorinated pyrrolidine derivatives

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Pyrrolidine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Imperative of Fluorine in Pyrrolidine Scaffolds

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone of medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its prevalence is due to its ability to serve as a versatile pharmacophore, providing a three-dimensional structure that can effectively interact with biological targets while often conferring favorable properties like aqueous solubility.[1] However, the optimization of lead compounds containing a pyrrolidine moiety frequently encounters challenges related to metabolic stability, membrane permeability, and target affinity.

Strategic incorporation of fluorine into the pyrrolidine scaffold has emerged as a powerful tool for medicinal chemists to address these challenges.[2][3] Far from being a simple hydrogen isostere, fluorine possesses a unique combination of properties—high electronegativity, small van der Waals radius, and the ability to form the strongest single bond to carbon—that allows for the fine-tuning of a molecule's physicochemical profile.[2] This guide provides an in-depth exploration of the core physicochemical properties of fluorinated pyrrolidine derivatives, offering both mechanistic understanding and practical experimental guidance for researchers in drug discovery.

Lipophilicity (logP/logD): A Complex Interplay of Effects

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5] While fluorination is often assumed to increase lipophilicity, its actual impact on the pyrrolidine scaffold is nuanced and highly dependent on the position and number of fluorine atoms.[6][7]

The introduction of fluorine can simultaneously increase the hydrophobicity of a molecule's surface area while also introducing localized polarity.[6] For instance, a single fluorine atom may increase the overall molecular dipole moment, potentially leading to a decrease in lipophilicity, whereas a trifluoromethyl group (CF₃) is a strongly lipophilic moiety.[6] This context-dependent nature necessitates precise experimental determination rather than reliance on prediction alone.[4][8]

Data Presentation: Impact of Fluorination on Lipophilicity

| Compound | Structure | logP/logD (7.4) | Key Observation | Reference |

| 2-(Methylthio)pyridine | Pyridine-S-CH₃ | 1.69 | Baseline non-fluorinated analogue. | [6] |

| 2-(Difluoromethylthio)pyridine | Pyridine-S-CF₂H | 1.95 | Modest increase in lipophilicity. | [6] |

| 2-(Trifluoromethylthio)pyridine | Pyridine-S-CF₃ | 2.13 | Significant increase in lipophilicity. | [6] |

| N-Boc-pyrrolidine | ~1.5 (Calculated) | Baseline protected pyrrolidine. | ||

| N-Boc-4-fluoropyrrolidine | Lower than parent | Fluorine's polarity can decrease logP. | [9] | |

| N-Boc-4,4-difluoropyrrolidine | Higher than parent | Gem-difluorination often increases logP. | [9] |

Experimental Protocol: logP Measurement by ¹⁹F NMR Spectroscopy

The shake-flask method coupled with ¹⁹F NMR spectroscopy is a robust and highly accurate technique for determining the logP of fluorinated compounds, as it leverages the unique spectral signature of fluorine and avoids the need for a UV chromophore.[4][10][11]

Rationale: This method is self-validating because it uses a fluorinated reference compound. By measuring the ratio of the analyte to the reference in each phase, systematic errors related to absolute concentrations, sample volumes, and instrument response are effectively cancelled out.[4]

Step-by-Step Methodology:

-

Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the buffered water. Allow both phases to equilibrate for at least 24 hours.

-

Sample Preparation: Accurately weigh the fluorinated pyrrolidine derivative (analyte, ~5-10 mg) and a fluorinated reference compound (e.g., 2,2,2-trifluoroethanol, ~1-5 mg) into a vial.[4]

-

Partitioning: Add 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated buffered water to the vial.

-

Equilibration: Vigorously stir the biphasic mixture in a temperature-controlled environment (25 °C) for 2 hours to facilitate partitioning.[11][12] Afterwards, allow the mixture to stand undisturbed overnight (~16 hours) for complete phase separation.[10]

-

Sampling: Carefully withdraw an aliquot (e.g., 0.7 mL) from both the upper n-octanol layer and the lower aqueous layer using separate syringes. Transfer each aliquot to a separate NMR tube.

-

¹⁹F NMR Acquisition: Acquire proton-decoupled ¹⁹F NMR spectra for both samples. It is critical to ensure quantitative conditions.

-

Scientist's Note: Determine the spin-lattice relaxation time (T₁) for the fluorine signals of both the analyte and reference. Set the relaxation delay (D1) to at least 5 times the longest T₁ value to ensure complete relaxation between scans, which is essential for accurate integration.[11]

-

-

Data Analysis: Integrate the well-resolved ¹⁹F NMR signals for both the analyte (I_analyte) and the reference compound (I_ref) in both the n-octanol and water spectra. Calculate logP using the following equation: logP = log [ (I_analyte_oct / I_ref_oct) / (I_analyte_water / I_ref_water) ]

Acidity and Basicity (pKa): The Inductive Effect of Fluorine

The basicity of the pyrrolidine nitrogen is a pivotal property, governing the compound's ionization state at physiological pH, which in turn affects solubility, receptor binding (especially ionic interactions), and cell permeability. The strong electron-withdrawing inductive effect of fluorine significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity (lowering the pKa of its conjugate acid).[9][13]

The magnitude of this pKa depression is dependent on the number of fluorine atoms and their proximity to the nitrogen center.[9] This modulation allows for precise control over the positive charge of the pyrrolidine ring under physiological conditions.

Data Presentation: Impact of Fluorination on Pyrrolidine pKa

| Compound | Number of Fluorines | Position of Fluorine(s) | pKa (Conjugate Acid) | Reference |

| Pyrrolidine | 0 | N/A | ~11.27 | [13] |

| 3-Fluoropyrrolidine | 1 | C3 | ~9.8 | [13] |

| 3,3-Difluoropyrrolidine | 2 | C3 | ~8.0 | [13] |

| 2-(Trifluoromethyl)pyrrolidine | 3 | C2 (CF₃) | ~7.0-8.0 (Estimated) | [14] |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains a gold-standard, reliable method for pKa determination due to its simplicity and accuracy.[15][16]

Rationale: This protocol is self-validating through the calibration of the pH electrode with standard buffers, ensuring the accuracy of the primary measurement. The titration curve's shape provides an internal check; a well-defined sigmoidal curve confirms a simple acid-base equilibrium.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

Sample Preparation: Accurately prepare a solution of the fluorinated pyrrolidine derivative (as the hydrochloride salt) of known concentration (e.g., 0.01 M) in deionized water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a magnetic stirrer for gentle, continuous mixing. Immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration Execution: Add the titrant in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the sigmoidal titration curve.

-

Scientist's Note: For higher accuracy, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

Conformational Control: The Power of Stereoelectronic Effects

Perhaps the most elegant application of fluorine in pyrrolidine chemistry is for conformational control. The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. For substituted pyrrolidines like proline, these are often simplified to Cγ-exo and Cγ-endo puckers.[17][18]

Fluorination at the C3 or C4 position exerts a powerful stereoelectronic influence known as the gauche effect.[19][20] This effect arises from a stabilizing hyperconjugation interaction between a C-H bonding orbital (σ) and an anti-periplanar C-F anti-bonding orbital (σ*). The stereochemistry of the fluorine atom dictates which pucker is favored to achieve this optimal orbital alignment.[20]

-

(4R)-Fluoroproline predominantly adopts a Cγ-exo pucker.[17][20]

-

(4S)-Fluoroproline predominantly adopts a Cγ-endo pucker.[17][20]

This ability to lock the ring into a specific conformation can pre-organize a molecule for optimal binding to a target protein, dramatically enhancing potency and selectivity.[21]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. connectsci.au [connectsci.au]

- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 11. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sioc.ac.cn [sioc.ac.cn]

- 17. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

The Strategic Application of tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the various strategies employed to achieve this, the selective incorporation of fluorine into molecular scaffolds has emerged as a powerful tool. The pyrrolidine ring, a prevalent motif in numerous natural products and FDA-approved drugs, offers a versatile, three-dimensional structure for exploring chemical space.[1] When combined with gem-difluorination, as seen in tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate (CAS 1434141-81-7) , a building block of significant potential is created.

This technical guide provides a comprehensive overview of the core properties of this fluorinated pyrrolidine intermediate. It delves into the physicochemical rationale for its use, offers insights into its application in the synthesis of bioactive agents, and provides a directory of reliable suppliers for sourcing this compound. As a building block, its true value is realized in the final compounds it helps create; therefore, this guide emphasizes its role as a strategic tool for medicinal chemists aiming to enhance properties such as metabolic stability and receptor binding affinity.[2]

Core Physicochemical and Structural Properties

The strategic advantage of incorporating the 3,3-difluoropyrrolidine moiety into a drug candidate stems from the unique electronic properties of fluorine. As the most electronegative element, its presence can profoundly influence the molecule's behavior in a biological system.

| Property | Value | Source(s) |

| CAS Number | 1434141-81-7 | [3][4] |

| Molecular Formula | C₉H₁₅F₂NO₃ | [3][4] |

| Molecular Weight | 223.22 g/mol | [2] |

| Synonyms | 1-Boc-3,3-difluoro-4-hydroxypyrrolidine | [5] |

| Physical Form | Solid or Semi-solid or liquid | [5] |

| Purity | Typically ≥95% | [5] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [5][6] |

| SMILES | O=C(N1CC(F)(F)C(O)C1)OC(C)(C)C | [3] |

| InChI Key | MKRJRMARSARGCB-UHFFFAOYSA-N | [5] |

The Influence of Gem-Difluorination on Basicity and Lipophilicity

A critical parameter for any amine-containing drug candidate is its basicity, quantified by the pKa of its conjugate acid. The pKa influences the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions, such as hERG channel binding.[1]

The gem-difluoro group at the C3 position of the pyrrolidine ring is strongly electron-withdrawing. This inductive effect is expected to significantly lower the pKa of the pyrrolidine nitrogen compared to its non-fluorinated counterpart (pKa ≈ 11.27).[3] For comparison, the experimental basic pKa of 3,3-difluoropyrrolidine is 7.5.[3][7] This reduction in basicity can be highly advantageous in drug design, mitigating the risks associated with high basicity while retaining the hydrogen bond accepting capabilities of the nitrogen atom.

Lipophilicity, often measured as LogP, is another key determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties. The effect of fluorination on lipophilicity is not always straightforward and can be influenced by the molecular context.[5] However, the introduction of fluorine often enhances metabolic stability by blocking potential sites of oxidative metabolism. The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[2]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. appchemical.com [appchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3,3-Difluoropyrrolidine | C4H7F2N | CID 2782827 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide synthesizes predicted data based on established NMR principles and comparative analysis with structurally related molecules. We will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, offering a robust framework for researchers in the synthesis, characterization, and application of this and similar fluorinated scaffolds. This guide also outlines standardized experimental protocols for data acquisition and provides visualizations to aid in the conceptual understanding of the workflows involved.

Introduction: The Significance of Fluorinated Pyrrolidines in Drug Discovery

The introduction of fluorine into small molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a multitude of FDA-approved drugs and clinical candidates. The strategic incorporation of fluorine, particularly gem-difluorination, into the pyrrolidine core can lead to significant improvements in pharmacokinetic and pharmacodynamic profiles. tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate serves as a valuable chiral building block, providing a synthetically versatile handle for the construction of more complex drug candidates. A thorough understanding of its spectral characteristics is paramount for unambiguous structure elucidation, purity assessment, and quality control in a drug development setting.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is predicted to exhibit distinct signals corresponding to the protons of the pyrrolidine ring, the hydroxyl group, and the tert-butyl protecting group. The presence of the gem-difluoro group at the C3 position and the hydroxyl group at the C4 position will significantly influence the chemical shifts and coupling patterns of the neighboring protons.

Table 1: Predicted ¹H NMR Data for tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (2H) | 3.6 - 3.9 | m | - |

| H-4 (1H) | 4.2 - 4.5 | m | - |

| H-5 (2H) | 3.4 - 3.7 | m | - |

| -OH (1H) | Variable (br s) | br s | - |

| -C(CH₃)₃ (9H) | ~1.45 | s | - |

Rationale for Predicted ¹H Chemical Shifts and Multiplicities

-

H-2 and H-5 Protons (3.4 - 3.9 ppm): These protons are adjacent to the nitrogen atom of the pyrrolidine ring. The electron-withdrawing nature of the nitrogen and the carbamate group deshields these protons, shifting them downfield. Due to the presence of the Boc protecting group, restricted rotation around the N-C(O) bond may lead to broadening or the appearance of rotamers, resulting in complex multiplets ('m').

-

H-4 Proton (4.2 - 4.5 ppm): This proton is attached to the carbon bearing the hydroxyl group. The electronegativity of the oxygen atom causes significant deshielding, resulting in a downfield chemical shift. This proton will be coupled to the adjacent H-5 protons and will also exhibit coupling to the geminal fluorine atoms (³JH-F), leading to a complex multiplet.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet ('br s') and may exchange with deuterium in the presence of D₂O.

-

tert-Butyl Protons (-C(CH₃)₃, ~1.45 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet ('s') in the upfield region of the spectrum, a characteristic signal for this protecting group.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each carbon atom in the molecule. The gem-difluoro substitution at C3 will have a pronounced effect on the chemical shift of C3 and will also introduce carbon-fluorine couplings (¹JC-F, ²JC-F, etc.), which will be observable as multiplets in a proton-coupled or fluorine-coupled ¹³C spectrum.

Table 2: Predicted ¹³C NMR Data for tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C=O (Boc) | ~154 | - |

| C (CH₃)₃ (Boc) | ~80 | - |

| C(CH₃)₃ (Boc) | ~28 | - |

| C-2 | ~50 | ³JC-F |

| C-3 | ~120 (t) | ¹JC-F ≈ 240-260 Hz |

| C-4 | ~70 | ²JC-F |

| C-5 | ~55 | ³JC-F |

Rationale for Predicted ¹³C Chemical Shifts and C-F Coupling

-

Carbonyl and tert-Butyl Carbons (Boc group): These carbons will appear at their characteristic chemical shifts of approximately 154 ppm for the carbonyl and 80 ppm and 28 ppm for the quaternary and methyl carbons of the tert-butyl group, respectively.

-

C-3 (gem-difluoro carbon, ~120 ppm): The direct attachment of two highly electronegative fluorine atoms will cause a significant downfield shift for C-3. Furthermore, this signal is expected to be split into a triplet ('t') due to the one-bond coupling to the two fluorine atoms (¹JC-F), with a large coupling constant in the range of 240-260 Hz.

-

C-2, C-4, and C-5: The chemical shifts of these carbons will be influenced by the neighboring substituents. The presence of the gem-difluoro group will induce through-bond couplings to these carbons, which would be observable in a fluorine-coupled ¹³C NMR spectrum.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate, the following experimental protocol is recommended.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of the compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Homogenization: Gently vortex or swirl the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Caption: General NMR Data Acquisition Workflow.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline.

-

Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Conclusion

References

- Google Patents. (2019). Tank-binding kinase inhibitor compounds. US10253019B2.

- Google Patents. (2021). Inhibitors of raf kinases. WO2021081375A1.

Introduction: The Analytical Imperative for Protected Heterocycles in Drug Discovery

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Boc-Protected Hydroxypyrrolidines

Boc-protected hydroxypyrrolidines are foundational chiral building blocks in modern medicinal chemistry and drug development. Their rigid, saturated heterocyclic scaffold, combined with the synthetically versatile hydroxyl group and the stable, yet readily cleavable, tert-butoxycarbonyl (Boc) protecting group, makes them indispensable precursors for a multitude of complex pharmaceutical agents. The precise structural confirmation of these intermediates is not merely a procedural formality; it is a critical control point that ensures the integrity of the entire synthetic route.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose. Its unparalleled sensitivity, speed, and structural elucidating power allow researchers to verify molecular weight, probe structural integrity, and identify impurities with high confidence. This guide provides a comprehensive, field-tested framework for the mass spectrometric analysis of Boc-protected hydroxypyrrolidines, moving beyond procedural steps to explain the underlying principles of ionization and fragmentation that govern the observed spectra.

Foundational Principles: Ionization and Adduct Formation

For polar, non-volatile molecules like Boc-hydroxypyrrolidines, Electrospray Ionization (ESI) is the ionization method of choice.[1][2] Unlike harsh techniques such as Electron Ionization (EI), ESI is a soft ionization method that typically preserves the intact molecule, allowing for the accurate determination of its molecular weight.

The process begins by dissolving the analyte in a suitable polar solvent and pumping it through a heated capillary held at a high potential. This generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase. In positive ion mode, the most common species observed are:

-

Protonated Molecule [M+H]⁺: The primary ion of interest, formed by the analyte accepting a proton from the acidic mobile phase.

-

Sodiated Adduct [M+Na]⁺: Frequently observed, as sodium is ubiquitous in glassware and solvents. It is crucial to recognize this adduct, which appears 22 Da higher than the [M+H]⁺ ion, to avoid misinterpretation.

-

Potassiated Adduct [M+K]⁺: Less common than the sodium adduct but may appear 38 Da higher than the [M+H]⁺ ion.

The choice of a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is a deliberate experimental choice.[3] It serves to promote protonation at the most basic site—the nitrogen atom of the pyrrolidine ring—thereby ensuring efficient ionization and a strong signal for the [M+H]⁺ ion, which is the ideal precursor for subsequent fragmentation analysis (MS/MS).

The Logic of Fragmentation: Deconstructing Boc-Hydroxypyrrolidines with Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is the core technique for structural elucidation. In this process, the [M+H]⁺ precursor ion is isolated, subjected to collision-induced dissociation (CID) with an inert gas (like argon or nitrogen), and the resulting product ions are analyzed. The fragmentation of Boc-protected hydroxypyrrolidines is highly predictable and dominated by the lability of the Boc group.[4]

The general workflow for analyzing these compounds follows a logical sequence from sample introduction to data interpretation.

Primary Fragmentation Pathway: The Signature of the Boc Group

The most characteristic fragmentation pathway involves the Boc protecting group and proceeds through two main neutral losses.[5][6] This predictable cascade is the most valuable diagnostic tool for confirming the presence of the Boc moiety.

-

Loss of Isobutylene (C₄H₈): The most facile and often dominant fragmentation is the loss of a neutral isobutylene molecule (56.06 Da). This occurs via a six-membered ring transition state, a process analogous to a McLafferty rearrangement.[4][7][8] This cleavage is energetically favorable and results in a carbamic acid intermediate.

-

Loss of Carbon Dioxide (CO₂): The resulting carbamic acid intermediate is unstable and readily loses a neutral molecule of carbon dioxide (44.01 Da). This second loss results in the fully deprotected, protonated hydroxypyrrolidine.

The combination of these two steps leads to a total mass loss of 100.07 Da from the protonated precursor ion, corresponding to the entire C₅H₉O₂ Boc group.

Secondary Fragmentation: Cleavage of the Pyrrolidine Ring

While fragmentation is dominated by the Boc group, cleavages of the pyrrolidine ring itself can also be observed, albeit typically at lower intensities or higher collision energies. These fragments provide further confirmation of the core structure. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common pathway for aliphatic amines as it leads to a stabilized iminium ion.[9] Ring contractions involving the loss of neutral molecules like ethylene (C₂H₄) have also been reported for pyrrolidine-containing structures.[10]

Tertiary Fragmentation: The Role of the Hydroxyl Group

The hydroxyl group introduces an additional fragmentation route: the neutral loss of water (H₂O, 18.01 Da). This loss can occur from the precursor ion or from one of the primary fragment ions. Its presence helps to confirm that the hydroxyl functionality is intact.

The fragmentation pathways for a representative molecule, N-Boc-3-hydroxypyrrolidine ([C₉H₁₇NO₃+H]⁺, m/z 188.13), are visualized below.

Experimental Protocol: A Validated LC-MS/MS Methodology

This section provides a robust, self-validating protocol for the analysis of Boc-protected hydroxypyrrolidines. The causality behind each parameter is explained to empower the analyst to adapt the method as needed.

3.1 Sample and Mobile Phase Preparation

-

Analyte Stock Solution: Accurately weigh ~1 mg of the Boc-hydroxypyrrolidine standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Rationale: Methanol is a versatile polar solvent that is compatible with both the analyte and reversed-phase or HILIC mobile phases.

-

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Rationale: Working at a low concentration prevents detector saturation and is representative of typical sample concentrations in a drug development setting.

-

-

Mobile Phase A: HPLC-grade water with 0.1% formic acid.

-

Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

-

Rationale: Formic acid is a volatile modifier that aids in protonation for ESI+ mode and improves chromatographic peak shape without causing significant ion suppression.

-

3.2 Chromatographic Conditions

Due to the polar nature of these compounds, traditional reversed-phase (e.g., C18) chromatography can be challenging, often resulting in poor retention.[11] A mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column is often a superior choice.[1][12]

-

Column: A HILIC column (e.g., Amide, Diol) or a mixed-mode column with both reversed-phase and ion-exchange characteristics. Dimensions of 2.1 x 50 mm, 1.7 µm are suitable for rapid analysis.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.

-

-

Injection Volume: 2-5 µL.

-

Gradient:

Time (min) %A (Water) %B (ACN) 0.0 5 95 3.0 40 60 3.1 95 5 4.0 95 5 4.1 5 95 | 5.0 | 5 | 95 |

-

Rationale: A HILIC gradient starts with high organic content to promote retention of the polar analyte on the polar stationary phase. The aqueous portion is then increased to elute the compound.

-

3.3 Mass Spectrometer Parameters (ESI+)

These parameters are instrument-dependent but serve as an excellent starting point.

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.0 - 3.5 kV.

-

Source Temperature: 120-150 °C.

-

Drying Gas (N₂) Flow: 10-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Nebulizer Pressure: 35-45 psi.

-

Scan Mode (MS1): Full scan from m/z 50-500 to identify the [M+H]⁺ precursor.

-

MS/MS Mode: Product ion scan of the target [M+H]⁺ ion.

-

Collision Energy (CE): Start with a range of 10-30 eV.

-

Rationale: Lower CE (10-15 eV) will favor the initial loss of isobutylene. Higher CE (20-30 eV) will promote further fragmentation into the deprotected pyrrolidine and smaller ring fragments. A CE ramp can capture all fragments in a single run.

-

Data Interpretation and Validation

A successful analysis is validated by the convergence of multiple data points. For N-Boc-3-hydroxypyrrolidine (MW 187.23), the following evidence constitutes a definitive identification.

| Ion Species | Calculated m/z | Interpretation | Confidence Level |

| [M+H]⁺ | 188.13 | Protonated molecular ion | High |

| [M+Na]⁺ | 210.11 | Sodiated adduct | High |

| [M+H - C₄H₈]⁺ | 132.07 | Loss of isobutylene | Very High (Confirmatory) |

| [M+H - C₅H₉O₂]⁺ | 88.07 | Loss of entire Boc group | Very High (Confirmatory) |

| [C₄H₉]⁺ | 57.07 | tert-Butyl cation | High (Confirmatory) |

| [M+H - H₂O]⁺ | 170.12 | Loss of water | Medium (Supportive) |

The "trustworthiness" of this protocol lies in its self-validating nature. The detection of the correct precursor ion ([M+H]⁺) combined with the observation of its key, predictable product ions ([M+H-56]⁺ and [M+H-100]⁺) provides an unambiguous structural confirmation that is difficult to dispute. The absence of these fragments should be considered a significant red flag, prompting an investigation into the sample's integrity or the synthetic route.

References

-

Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University. [Link]

-

National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

-

ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

-

Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

-

Kabale University Library. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]

-

ResearchGate. (2023). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. [Link]

-

Okano, Y., et al. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Life Sciences. [Link]

-

Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Gu, C., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry. [Link]

-

Roy, S., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

Sugie, K. I., et al. (2021). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

-

National Institute of Standards and Technology (NIST). Pyrrolidine. NIST WebBook. [Link]

-

G. Santhosh Kumar, et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

-

Organ, M. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

ResearchGate. (2025). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

-

Cuyckens, F., & Claeys, M. (2004). LC-MS metabolomics of polar compounds. Journal of Mass Spectrometry. [Link]

-

Aldhafiri, W. N. (2020). Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1) and application to pre-clinical ADME studies. DigitalCommons@UNMC. [Link]

-

Connolly, P. (N.D.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Separation Science. [Link]

-

Reddit r/OrganicChemistry. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 4. benchchem.com [benchchem.com]

- 5. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

Introduction: The Significance of a Fluorinated Pyrrolidine Building Block

tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the pyrrolidine ring can significantly enhance the metabolic stability and bioavailability of drug candidates[1]. The difluoro substitution at the 3-position can induce specific conformational changes in the pyrrolidine ring, which can be crucial for optimizing the binding affinity of a molecule to its biological target[2]. The hydroxyl group at the 4-position and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen provide versatile handles for further chemical modifications, allowing for the synthesis of diverse compound libraries for biological screening[1].

Given its importance as a synthetic intermediate, a thorough understanding of the stability and optimal storage conditions for tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is paramount to ensure its integrity and purity for downstream applications. This guide provides a comprehensive overview of its chemical stability, potential degradation pathways, and recommended storage and handling procedures.

Chemical Stability and Potential Degradation Pathways

The stability of tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is governed by the interplay of its functional groups: the Boc-protected amine, the secondary alcohol, and the geminal difluoride moiety. While generally stable under recommended storage conditions, several potential degradation pathways exist, primarily driven by acid- or base-catalyzed reactions, and to a lesser extent, oxidation.

Acid-Catalyzed Deprotection

The tert-butoxycarbonyl (Boc) group is a well-known acid-labile protecting group[3][4][5][6]. In the presence of strong acids, the carbamate oxygen can be protonated, leading to the loss of a tert-butyl cation and subsequent decarboxylation to yield the free amine (the pyrrolidine hydrochloride salt). This is a common and often intentional deprotection strategy in organic synthesis[5][6]. However, inadvertent exposure to acidic conditions during storage or handling can lead to the degradation of the compound.

Base-Mediated Degradation

While the Boc group is generally stable to a wide range of basic conditions, strong bases could potentially lead to degradation, although this is less common than acid-catalyzed deprotection[4]. Of greater concern is the potential for base-catalyzed oxidation of the secondary alcohol, although this would typically require the presence of an oxidizing agent.

Oxidation

The secondary alcohol at the 4-position is susceptible to oxidation to the corresponding ketone, tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate. This can occur in the presence of various oxidizing agents. While atmospheric oxygen is a weak oxidant, long-term exposure, particularly in the presence of light or metal catalysts, could potentially lead to the formation of this impurity.

Thermal Stability

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate, it is crucial to adhere to proper storage and handling protocols. The following recommendations are based on supplier data and general principles of chemical stability for analogous compounds.

Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] or refrigerated. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Sealed in a dry environment[1]. Consider storage under an inert gas like argon for long-term storage[7]. | To protect against moisture, which could facilitate hydrolytic degradation, and oxidation. |

| Light | Keep in a dark place. | To prevent potential photochemically induced degradation. |

| Container | Tightly-closed, well-sealed containers[7][8][9]. | To prevent exposure to air and moisture. |

Decision Workflow for Optimal Storage

Caption: Decision workflow for storing the compound.

Experimental Protocol: Stability Assessment

To empirically determine the stability of tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Materials and Equipment

-

tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

-

HPLC-UV/MS system

-

pH meter

-

Forced degradation conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Oven set to 60°C

-

Photolytic: Photostability chamber

-

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Application of Stress Conditions:

-

Acidic: Mix equal volumes of the stock solution and 0.1 M HCl.

-

Basic: Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Oxidative: Mix equal volumes of the stock solution and 3% H₂O₂.

-

Thermal: Place a sealed vial of the stock solution in a 60°C oven.

-

Photolytic: Expose a quartz cuvette containing the stock solution to light in a photostability chamber.

-

-

Time Points: Sample and analyze the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by HPLC-UV/MS to separate and identify the parent compound and any degradation products. The mass spectrometer will aid in the structural elucidation of impurities.

-

Data Interpretation: Compare the chromatograms of the stressed samples to that of a control sample (stored at 2-8°C in the dark). Quantify the degradation of the parent compound and the formation of any new peaks.

Conclusion

tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a valuable synthetic intermediate whose stability is crucial for its successful application in research and drug development. By understanding its potential degradation pathways, primarily acid-catalyzed deprotection and oxidation of the secondary alcohol, and by adhering to the recommended storage conditions of refrigeration in a dark, dry, and sealed environment, researchers can ensure the integrity and purity of this important building block. For critical applications, conducting a formal stability study is recommended to fully characterize its behavior under specific laboratory conditions.

References

-

Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. (2022, February 17). ACS Publications. Retrieved from [Link]

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024, July 12). National Institutes of Health. Retrieved from [Link]

-

Process development of fluorinated-pyrrolidin analogue. (2019, August 25). WordPress. Retrieved from [Link]

-

Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (n.d.). National Institutes of Health. Retrieved from [Link]

-

tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

-

tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

tert-butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate (1 x 250 mg). (n.d.). Reagentia. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Cylinder Safety. (n.d.). BOC. Retrieved from [Link]

-

tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Growth of Aquincola tertiaricarbonis L108 on tert-Butyl Alcohol Leads to the Induction of a Phthalate Dioxygenase-related Protein and its Associated Oxidoreductase Subunit. (2025, August 9). ResearchGate. Retrieved from [Link]

Sources

- 1. tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate [myskinrecipes.com]

- 2. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. aksci.com [aksci.com]

- 9. aksci.com [aksci.com]

Introduction: The Rising Prominence of the 3,3-Difluoropyrrolidine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of 3,3-Difluoropyrrolidine Scaffolds

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1] Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve membrane permeability, and alter the acidity of nearby functional groups.[1][2] Among the myriad of fluorinated motifs, the 3,3-difluoropyrrolidine scaffold has emerged as a particularly valuable building block. The gem-difluoro group acts as a non-hydrolyzable mimic of a carbonyl or hydrated carbonyl group, providing conformational constraints and influencing ligand-receptor interactions without introducing a reactive site. This scaffold is a key structural component in various therapeutic agents, including potent and selective Dipeptidyl Peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes.[3]

Despite its utility, the synthesis of the 3,3-difluoropyrrolidine core is not trivial. The introduction of the C(sp³)-F₂ group requires specialized reagents and carefully controlled conditions. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic strategies, delving into the underlying mechanisms, practical experimental considerations, and the comparative advantages of each approach.

Core Synthetic Strategies and Mechanistic Insights

The construction of the 3,3-difluoropyrrolidine ring can be broadly categorized into three main approaches: the post-cyclization fluorination of a pre-formed pyrrolidine ring, the cycloaddition of fluorinated components, and the cyclization of acyclic, pre-fluorinated precursors.

Deoxofluorination of Pyrrolidin-3-ones

One of the most direct methods involves the conversion of a carbonyl group on a pre-existing pyrrolidine ring into a gem-difluoride. This is typically achieved using nucleophilic deoxofluorinating reagents.

Causality and Reagent Choice: The transformation of a ketone to a gem-difluoride is driven by the high affinity of silicon or sulfur for oxygen. Reagents like diethylaminosulfur trifluoride (DAST) and its less hazardous analogues, such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are commonly employed.[1] The reaction proceeds via the formation of a fluorosulfurane intermediate upon reaction with the ketone's enol or enolate form, followed by the elimination of sulfur oxides and the installation of two fluorine atoms. The choice of Deoxo-Fluor over DAST is often preferred for larger-scale synthesis due to its enhanced thermal stability.

Workflow: Deoxofluorination Approach

Caption: General workflow for synthesizing 3,3-difluoropyrrolidines via deoxofluorination.

Detailed Experimental Protocol: Synthesis of Benzyl (R)-4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate [1]

-

Oxidation: The precursor alcohol, Benzyl (3R,4R)-3-(benzyloxy)-4-hydroxypyrrolidine-1-carboxylate, is first oxidized to the corresponding ketone using a standard procedure like Dess-Martin periodinane oxidation.

-

Fluorination: To a solution of the crude benzyl (3R)-3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate (e.g., 348 mg, 1.07 mmol) in dichloromethane (20 mL), add (bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®) (480 mg, 2.17 mmol).

-

Reaction: Stir the mixture at room temperature for 18 hours.

-

Quenching: Cool the reaction mixture to 0 °C and slowly pour it into a saturated aqueous NaHCO₃ solution, allowing for the evolution of CO₂ gas.

-

Extraction: Separate the layers and extract the aqueous layer twice with dichloromethane.

-

Workup: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is then purified by chromatography.

[3+2] Cycloaddition of Azomethine Ylides

A powerful and convergent strategy for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction.[4][5] This approach involves reacting an azomethine ylide, generated in situ, with a dipolarophile—in this case, a difluorinated alkene. This method builds the heterocyclic core and installs the gem-difluoro moiety in a single, highly efficient step.

Mechanistic Considerations: Azomethine ylides are transient 1,3-dipoles that readily react with electron-deficient alkenes. The use of gem-difluorostyrenes or other difluoroalkenes as the dipolarophile allows for the direct synthesis of 3,3-difluoropyrrolidines.[6] The reaction can be catalyzed by transition metals, such as copper(I), which enables high levels of stereocontrol, yielding enantioenriched products with excellent diastereoselectivity.[6]

Mechanism: Copper-Catalyzed Asymmetric [3+2] Cycloaddition

Caption: Key stages in the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.

This methodology is highly versatile, with a broad substrate scope, and has been shown to produce novel fluorinated pyrrolidines in high yields (up to 96%) and with excellent stereoselectivities (up to >20:1 dr and 97% ee).[6]

Cyclization of Acyclic Fluorinated Precursors

A practical and often cost-effective strategy involves building the pyrrolidine ring from an acyclic precursor that already contains the gem-difluoro unit. This circumvents the need for potentially harsh fluorination steps late in the synthesis.

A Practical, Scalable Approach: One reported synthesis starts from commercially available materials and proceeds through a 2,2-difluorosuccinic acid intermediate.[7][8] The key steps involve:

-

Claisen Rearrangement: To build the carbon backbone.

-

Ru(VIII)-catalyzed Oxidation: To form the dicarboxylic acid.

-

Cyclization: Formation of an N-benzyl-3,3-difluoropyrrolidinone intermediate.

-

Reduction: Reduction of the lactam to the final pyrrolidine using a reducing agent like borane dimethyl sulfide complex (BH₃·SMe₂).

This multi-step, "one-pot" approach is designed for efficiency and scalability, making it suitable for industrial applications.[7][8]

Detailed Experimental Protocol: Cyclization and Reduction to form 3,3-Difluoropyrrolidine [7][8]

Note: This is a simplified representation of the final steps.

-

Cyclization: N-benzyl-2,2-difluorosuccinic acid is efficiently cyclized to form N-benzyl-3,3-difluoropyrrolidin-2,5-dione, which is then selectively reduced to N-benzyl-3,3-difluoropyrrolidinone.

-

Reduction of Lactam: The resulting N-benzyl-3,3-difluoropyrrolidinone is dissolved in an appropriate solvent like THF.

-

Addition of Reducing Agent: A solution of BH₃·SMe₂ is added dropwise at a controlled temperature (e.g., 0 °C).

-

Reaction: The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching and Workup: The reaction is carefully quenched with methanol, followed by an acidic workup to hydrolyze the borane complexes.

-

Purification: The crude product is purified via distillation or chromatography to yield the N-benzyl-3,3-difluoropyrrolidine, which can be debenzylated if required.

Comparative Analysis of Synthetic Strategies

| Strategy | Key Reagents | Advantages | Disadvantages | Stereocontrol |

| Deoxofluorination | Deoxo-Fluor®, DAST | Direct; starts from readily available ketones. | Uses potentially hazardous reagents; can be low-yielding. | Dependent on the chirality of the starting material.[1] |

| [3+2] Cycloaddition | Azomethine ylides, difluoroalkenes, Cu(I) catalysts | Convergent; high efficiency; excellent stereocontrol.[6] | Requires synthesis of specialized fluorinated alkenes. | High, catalyst-controlled enantioselectivity is achievable.[6] |

| Acyclic Cyclization | 2,2-difluorosuccinic acid, BH₃·SMe₂ | Cost-effective; scalable; avoids late-stage fluorination.[7][8] | Multi-step linear sequence can lower overall yield. | Can be controlled if chiral starting materials are used. |

Conclusion and Future Outlook

The synthesis of 3,3-difluoropyrrolidine scaffolds has evolved significantly, with several robust and reliable methods now available to synthetic and medicinal chemists. The choice of strategy depends heavily on the specific target molecule, desired stereochemistry, and the required scale of the synthesis. Deoxofluorination offers a direct route from common precursors, while acyclic cyclizations provide a practical path for large-scale production. For accessing complex, chiral scaffolds with high precision, asymmetric [3+2] cycloadditions represent the state-of-the-art, offering unparalleled control over stereochemistry.

Future research will likely focus on developing even more efficient and sustainable methods. This includes the discovery of novel, safer fluorinating reagents, the expansion of catalytic asymmetric cycloadditions to a wider range of substrates, and the development of chemoenzymatic routes that leverage the selectivity of biological systems. As the demand for sophisticated fluorinated building blocks in drug discovery continues to grow, innovation in the synthesis of the 3,3-difluoropyrrolidine core will remain a critical area of investigation.

References

- Koldobskii, A. B., et al. (2024). Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane. ResearchGate.

- Harsanyi, A., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. PubMed.

- Scott, T. A., et al. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. ResearchGate.

- Prakash, G. K. S., et al. (2005). Practical preparation of 3,3-difluoropyrrolidine. The Journal of Organic Chemistry, 70(15), 6105-7.

- Scott, T. A., & Britton, R. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. University of Iowa.

- Ossila Ltd. 3,3-Difluoropyrrolidine hydrochloride | CAS 163457-23-6. Ossila.

- Wang, F., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. RSC Chemical Science, 12(45), 15138-15144.

- Sigma-Aldrich. 3,3-Difluoropyrrolidine 97 | CAS 163457-23-6. Sigma-Aldrich.

- Si, C., et al. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry, 81(10), 4359-4363.

- Ammirati, M. J., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-5.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ossila.com [ossila.com]

- 3. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Research Portal [iro.uiowa.edu]

- 6. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Practical preparation of 3,3-difluoropyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Fluorination in Pyrrolidine Ring Conformation: From Stereoelectronic Control to Rational Drug Design

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Its non-planar, flexible nature allows it to adopt various conformations, which directly influences its interaction with biological targets. The strategic introduction of fluorine, an element with unique and powerful properties, has emerged as a transformative tool in modern drug discovery.[3][4][5] Fluorination allows for the fine-tuning of a molecule's physicochemical properties, including metabolic stability, lipophilicity, and basicity.[3][4][6]

This guide provides an in-depth exploration of how the targeted placement of fluorine on the pyrrolidine ring exerts precise control over its three-dimensional structure. We will dissect the fundamental stereoelectronic effects that govern this conformational bias, detail the analytical techniques used to elucidate these structures, and connect these molecular-level changes to their profound impact on drug-like properties, offering a framework for the rational design of next-generation therapeutics.

Section 1: Fundamentals of Pyrrolidine Conformation

The five-membered pyrrolidine ring is not flat; it adopts puckered conformations to relieve torsional strain. The two primary, low-energy conformations are described as "envelope" puckers, where one atom is out of the plane formed by the other four. These are designated as Cγ-endo and Cγ-exo , depending on the position of the C4 (Cγ) carbon relative to the substituents on the ring.[7][8] The equilibrium between these two puckers is often subtle, but as we will see, it can be decisively controlled by fluorination.

Section 2: Stereoelectronic Drivers of Fluorine-Induced Conformational Bias

Stereoelectronic effects are stabilizing interactions that arise from the specific spatial arrangement of orbitals.[9] In fluorinated pyrrolidines, these effects are the dominant force in dictating conformational preference, often overriding classical steric considerations.

The Gauche Effect: A Dominant Force in 3- and 4-Fluoropyrrolidines

The fluorine gauche effect is a well-established phenomenon that favors a gauche (60° dihedral angle) orientation between fluorine and an adjacent electron-withdrawing group or electropositive atom, such as the nitrogen in the pyrrolidine ring.[2][10] This preference is primarily attributed to a stabilizing hyperconjugative interaction between the filled C-H bonding orbital (σCH) and the empty C-F anti-bonding orbital (σ*CF).[11][12]

In the context of a 3-fluoropyrrolidine, this effect stabilizes the conformation where the fluorine atom and the ring nitrogen are gauche. This translates to a strong preference for the Cγ-exo pucker, which optimally positions the atoms for this stabilizing orbital overlap.[13][14]

The Anomeric Effect in α-Fluoropyrrolidines

When fluorine is positioned at the C2 carbon (alpha to the nitrogen), a powerful generalized anomeric effect comes into play.[2][10] This effect involves the delocalization of the nitrogen lone pair (nN) into the adjacent anti-bonding orbital of the C-F bond (σCF). This nN→σCF interaction is geometrically dependent and imparts a strong conformational bias, often playing a more significant role than the gauche effect in these specific isomers.[10][11]

Reinforcement by Electrostatic Interactions

In protonated pyrrolidines, such as those found under physiological pH, the gauche effect is significantly reinforced by a favorable electrostatic charge-dipole interaction between the positively charged ammonium cation (N+) and the partial negative charge on the fluorine atom (Cδ+–Fδ-).[15][16] This attractive force can be worth several kcal/mol, further locking the ring into the preferred pucker and reducing conformational flexibility.[15]

Section 3: Analytical Framework for Conformational Elucidation

A multi-faceted approach combining solution-phase spectroscopy, solid-state analysis, and computational modeling is required to fully characterize the conformational landscape of fluorinated pyrrolidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the premier technique for studying conformation in solution. The 19F nucleus is ideal for NMR studies due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which minimizes signal overlap.[17][18][19]

-

Vicinal Coupling Constants (³J): The magnitude of through-bond ³JH,H and ³JF,H coupling constants is dependent on the dihedral angle between the coupled nuclei (Karplus relationship). Measuring these values provides quantitative data on the ring pucker.

-

Nuclear Overhauser Effect (NOE): Through-space correlations, particularly those identified in 1D 19F-1H heteronuclear NOE (HOESY) experiments, are used to estimate internuclear distances.[14] Observing a strong NOE between a fluorine atom and specific ring protons provides direct evidence of their spatial proximity, confirming a particular conformation.[14]

Experimental Protocol: 1D 19F-1H Heteronuclear NOE (HOESY) Spectroscopy

This protocol outlines the key steps for acquiring high-quality HOESY data to probe 19F-1H internuclear distances.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the fluorinated pyrrolidine sample.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry vial. Ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube. The sample must be free of particulate matter.

-

Thoroughly degas the sample (e.g., via several freeze-pump-thaw cycles) to remove dissolved oxygen, which is paramagnetic and can interfere with NOE measurements.

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of 19F and 1H observation.

-

Tune and match the probe for both the 1H and 19F channels.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Acquire standard 1D 1H and 19F spectra to identify the chemical shifts of interest. Calibrate the 90° pulse widths for both nuclei.

-

-

HOESY Data Acquisition:

-

Select a 1D HOESY pulse sequence (e.g., selnogp on Bruker systems).

-

Set the transmitter frequency offset to the center of the 19F resonance to be selectively irradiated.

-

The key parameter is the mixing time (d8), during which NOE transfer occurs. This must be optimized; a range of mixing times (e.g., 300 ms to 1.5 s) should be tested to build up the NOE curve and ensure experiments are conducted in the initial rate approximation.

-

Set a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons to allow for full relaxation between scans.

-

Acquire a sufficient number of scans (e.g., 128 to 1024) to achieve an excellent signal-to-noise ratio.

-

Acquire a control spectrum with the selective 19F irradiation placed in a blank region of the spectrum to be used for subtraction.

-

-

Data Processing and Analysis:

-

Apply an exponential line-broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform Fourier transformation and phase correction.

-

Calculate the difference spectrum by subtracting the off-resonance control from the on-resonance spectrum. The resulting positive signals correspond to protons that are spatially close to the irradiated fluorine atom.

-

Integrate the NOE signals. The magnitude of the NOE is inversely proportional to the sixth power of the distance (r⁻⁶) between the fluorine and proton nuclei. By calibrating against a known F-H distance (if available), semi-quantitative distance restraints can be derived.

-

X-ray Crystallography and Computational Chemistry

-

X-ray Crystallography: Provides an unambiguous determination of the molecule's conformation in the solid state.[13] This serves as a crucial benchmark for validating the solution-phase data obtained from NMR, confirming whether the preferred pucker is maintained across different phases.[20]

-

Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to compute the relative energies of the Cγ-endo and Cγ-exo conformers.[10] These in silico models help rationalize the experimental observations and dissect the contributions of various stereoelectronic and steric effects.[21]

Section 4: The Impact on Physicochemical Properties and Drug Design

The ability of fluorine to rigidly control pyrrolidine conformation has profound consequences for key drug-like properties.

Modulation of Basicity (pKa)

Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect significantly reduces the basicity of the pyrrolidine nitrogen. This lowering of pKa is critical in drug design for several reasons: it can reduce off-target interactions at physiological pH, mitigate hERG channel toxicity associated with basic amines, and improve oral bioavailability.[22] The magnitude of the pKa shift depends on the number of fluorine atoms and their proximity to the nitrogen.[6][23]

Table 1: Impact of Fluorination on Pyrrolidine Basicity (pKa)

| Compound | Non-Fluorinated pKa | Fluorinated Analogue | Fluorinated pKa | ΔpKa | Reference(s) |

|---|---|---|---|---|---|

| Pyrrolidine | ~11.27 | 3-Fluoropyrrolidine | ~9.5-10.2 | -1.1 to -1.7 | [6] |

| Pyrrolidine | ~11.27 | 3,3-Difluoropyrrolidine | ~7.97 | -3.3 | [6] |

| PDE9 Inhibitor Core | 8.8 | γ-Fluorinated Analogue | 7.7 | -1.1 |[6] |

Tuning Lipophilicity and Membrane Permeability

Fluorination generally increases a molecule's lipophilicity (LogP/LogD).[24] However, its impact is context-dependent and can be influenced by the reduction in basicity and changes in hydrogen bonding potential.[24] For CNS drug candidates, controlling these properties is essential for crossing the blood-brain barrier. Fluorination has been shown to affect interactions with efflux transporters like P-glycoprotein (Pgp); in some cases, the reduction in pKa and conformational locking can decrease Pgp-mediated efflux, leading to better brain exposure.[6][25]

Case Study: Enhancing G-Quadruplex DNA Binding

In the design of ligands for G-quadruplex DNA, the conformational rigidity of the pyrrolidine ring is paramount for effective binding. O'Hagan and co-workers demonstrated that fluorinating the peripheral pyrrolidine rings of a ligand induced a more rigid conformation due to the favorable C–F…N+ interaction.[15][26] This pre-organization of the ligand led to a distinct and improved binding mode compared to its more flexible, non-fluorinated counterpart.[15][26]

Conclusion

The strategic fluorination of the pyrrolidine ring is a powerful and predictable method for exercising conformational control. By leveraging well-understood stereoelectronic principles—primarily the gauche and anomeric effects—chemists can lock the flexible pyrrolidine scaffold into a desired pucker. This conformational restriction is not merely a structural curiosity; it is a critical tool for rationally modulating the fundamental physicochemical properties of a molecule. The ability to systematically tune pKa, lipophilicity, and molecular shape enables the medicinal chemist to overcome common liabilities in drug development, such as poor metabolic stability, off-target toxicity, and inadequate membrane permeability. As analytical and synthetic methods continue to advance, the deliberate use of fluorine to sculpt the three-dimensional architecture of pyrrolidine-containing molecules will remain a cornerstone of modern drug design.

References

-

Slavík, J., Hunter, L., & O'Hagan, D. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry. A European journal, 18(41), 13133–13141. [Link]

-

Pettersson, M. Y., Johnson, D. S., & Dorff, P. (2014). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 5(11), 1709–1714. [Link]

-

Wang, Y., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical science, 12(45), 15098–15104. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein journal of organic chemistry, 20, 1572–1579. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572-1579. [Link]

-

Filyakova, V. I., et al. (2020). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry, 18(2(70)), 13-20. [Link]

-

Pfund, E., & Lequeux, T. (2011). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. [Link]

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

Cobb, S. L., et al. (2012). Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry, 10(4), 715-718. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]

-

chem-station.com. (2019). Process development of fluorinated-pyrrolidin analogue. Retrieved from [Link]

-